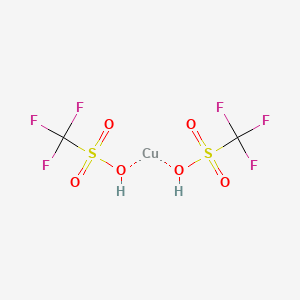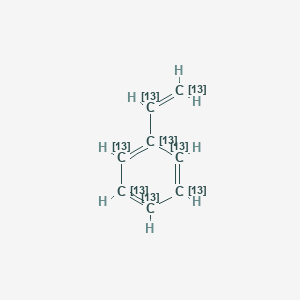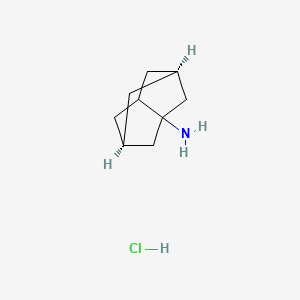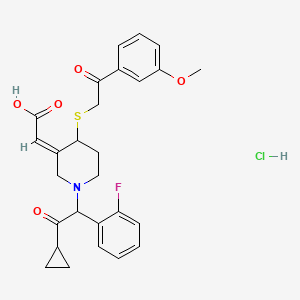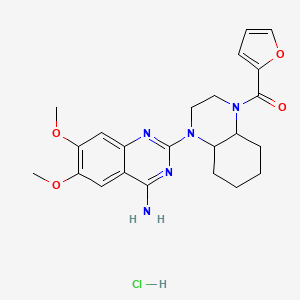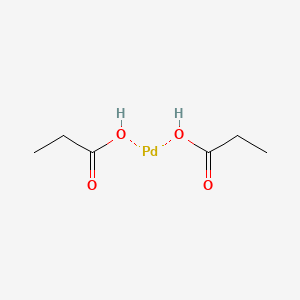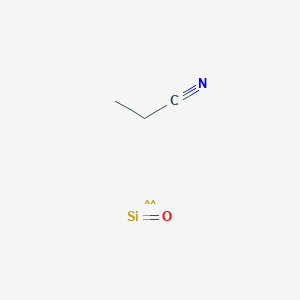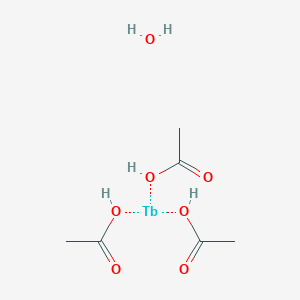
Terbium(III) acetate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Terbium(III) acetate hydrate is a crystalline compound with a high boiling and melting point.
- Its luminescent properties make it valuable as a precursor for producing phosphors, scintillators, catalysts, and magneto-optic materials.
Preparation Methods
Synthetic Routes: Terbium(III) acetate hydrate can be synthesized by reacting terbium oxide (Tb₂O₃) with acetic acid (CH₃COOH).
Reaction Conditions: The reaction typically occurs under reflux conditions, with the solvent being acetic acid.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is common.
Chemical Reactions Analysis
Reactions Undergone:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Catalysis: Terbium(III) acetate serves as a precursor for terbium oxide catalysts.
Photoluminescent Carbon Quantum Dots: It acts as a surface passivator for fabricating photoluminescent carbon quantum dots.
Electro-Optic and Magnetic Devices:
Lead Zirconate Titanate Thin Films: It serves as a sol-gel precursor for preparing these films.
Mechanism of Action
- The exact mechanism by which terbium(III) acetate exerts its effects depends on the specific application.
- In phosphors and scintillators, its luminescent properties play a crucial role.
Comparison with Similar Compounds
- Terbium(III) acetate hydrate is unique due to its luminescent properties.
- Similar compounds include other lanthanide acetates, but none exhibit the same combination of properties.
Properties
Molecular Formula |
C6H14O7Tb |
|---|---|
Molecular Weight |
357.10 g/mol |
IUPAC Name |
acetic acid;terbium;hydrate |
InChI |
InChI=1S/3C2H4O2.H2O.Tb/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |
InChI Key |
WKAHNHJYIXUCGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


